(3S)-3-(morpholin-4-yl)azepane
Description
(3S)-3-(Morpholin-4-yl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring with a morpholine substituent at the C3 position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and basicity, making this compound a candidate for pharmaceutical applications . While its exact therapeutic use remains under investigation, structural analogs suggest roles in kinase inhibition or receptor modulation.
Properties
CAS No. |
2248182-79-6 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(morpholin-4-yl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and morpholine.
Formation of the Intermediate: The azepane ring is functionalized at the third position to introduce a leaving group, such as a halide or tosylate.
Nucleophilic Substitution: Morpholine is then introduced to the functionalized azepane through a nucleophilic substitution reaction, where the morpholine displaces the leaving group at the third position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(morpholin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane ring or the morpholine group.
Substitution: The compound can participate in substitution reactions where the morpholine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halides, tosylates, and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of this compound can yield hydroxylated or carbonylated derivatives.
Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.
Scientific Research Applications
(3S)-3-(morpholin-4-yl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate the interactions of morpholine-containing compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(morpholin-4-yl)azepane involves its interaction with molecular targets and pathways, which can vary depending on its specific application. For example:
Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared below with two structurally related molecules: (1) dihydroisoquinoline derivatives from recent patents (e.g., 2023/09005) and (2) Benazepril Hydrochloride, a clinically used ACE inhibitor.
Table 1: Key Structural and Functional Differences
Detailed Comparisons
Azepane vs. Dihydroisoquinoline Derivatives
- Core Structure Flexibility: The azepane ring in this compound is more flexible than the fused aromatic system of dihydroisoquinoline derivatives. Flexibility may allow broader conformational adaptability in binding to diverse targets, whereas rigidity in dihydroisoquinolines could favor selective interactions with enzymes like kinases .
- Substituent Effects: Both compounds feature morpholine-derived groups, but the patent derivatives include additional functional groups (chloro, carboxylic acid) that likely modulate electronic properties and binding affinity. The carboxylic acid moiety in the dihydroisoquinoline derivatives may enhance interactions with polar active sites, contrasting with the simpler morpholine group in the azepane compound.
Azepane vs. Benzazepine (Benazepril Hydrochloride)
- Ring System: Benazepril’s benzazepine core is bicyclic and aromatic, contributing to its stability and strong binding to angiotensin-converting enzyme (ACE).
- Functional Groups : Benazepril’s ethoxycarbonyl and phenyl groups are critical for ACE inhibition, while the azepane derivative’s morpholine group prioritizes solubility. This highlights how substituent choice tailors compounds for specific applications: ACE inhibition vs. exploratory targets requiring enhanced bioavailability .
Research Implications and Hypotheses
- Solubility and Bioavailability: The morpholine group in this compound likely improves aqueous solubility compared to non-polar analogs, a feature advantageous for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
